

4-Bromo-3-Methoxyphenylboronic Acid: A Comprehensive Guide for Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-3-Methoxyphenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of cross-coupling reactions. Its unique substitution pattern, featuring a bromo group ortho to a methoxy group and para to the boronic acid moiety, allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **4-bromo-3-methoxyphenylboronic acid**, with a focus on its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **4-Bromo-3-methoxyphenylboronic acid** is provided below. This data is essential for its identification, purity assessment, and handling in a laboratory setting.

Property	Value
Molecular Formula	C ₇ H ₈ BBrO ₃
Molecular Weight	230.85 g/mol
Appearance	White to off-white solid
Melting Point	Not explicitly found in the search results, but similar bromophenylboronic acids have melting points in the range of 284-288 °C.
¹ H NMR (DMSO-d ₆)	Predicted δ (ppm): ~7.5 (d), ~7.3 (dd), ~7.1 (d), ~3.8 (s)
¹³ C NMR (DMSO-d ₆)	Predicted δ (ppm): ~155, ~135, ~130, ~125, ~115, ~110, ~56
Mass Spectrometry	Predicted m/z: 230.97 (M ⁺) with characteristic isotopic pattern for Bromine

Note: Predicted NMR data is based on the analysis of structurally similar compounds.

Synthesis of 4-Bromo-3-Methoxyphenylboronic Acid

The synthesis of **4-bromo-3-methoxyphenylboronic acid** can be achieved through a multi-step sequence starting from commercially available precursors. A potential synthetic route involves the bromination of 3-methoxyphenol, followed by conversion of the resulting 4-bromo-3-methoxyphenol to the corresponding aryl halide suitable for borylation.

Synthesis of 4-Bromo-3-methoxyphenol

A common precursor for the target boronic acid is 4-bromo-3-methoxyphenol. Its synthesis involves the regioselective bromination of 3-methoxyphenol.

Experimental Protocol:

To a solution of 3-methoxyphenol (1.0 g, 8.06 mmol) in a suitable solvent such as chloroform or dichloromethane, a solution of bromine (1.29 g, 8.06 mmol) in the same solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time,

monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-bromo-3-methoxyphenol.

Note: This is a generalized protocol and may require optimization.

The subsequent conversion of 4-bromo-3-methoxyphenol to **4-bromo-3-methoxyphenylboronic acid** would typically involve the formation of an organometallic reagent (e.g., a Grignard or organolithium reagent) from the corresponding aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic workup. A detailed experimental protocol for this specific transformation was not found in the provided search results.

Applications in Organic Synthesis

4-Bromo-3-methoxyphenylboronic acid is a key intermediate in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

4-Bromo-3-methoxyphenylboronic acid serves as an excellent coupling partner with various aryl and heteroaryl halides or triflates to generate biaryl and heteroaryl structures. These motifs are prevalent in many biologically active compounds and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of **4-bromo-3-methoxyphenylboronic acid** (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0-3.0 equiv) is taken in a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Aryl Halide	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Specific examples with yields were not found in the search results.						

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. While **4-bromo-3-methoxyphenylboronic acid** itself is not a direct substrate for this reaction, its derivatives, where the boronic acid is replaced by a halide, are excellent coupling partners. The boronic acid functionality can be introduced after the C-N bond formation, showcasing the strategic utility of this building block. Alternatively, the bromo group of **4-bromo-3-methoxyphenylboronic acid** can potentially undergo amination, though this would likely compete with protodeboronation.

General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

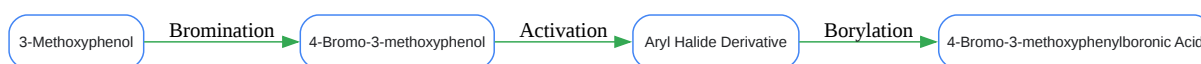
A mixture of the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) is taken in a dry, degassed solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Table of Representative Buchwald-Hartwig Amination Reactions:

Amine	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Specific examples with yields using a derivative of 4-bromo-3-methoxyphenylboronic acid were not found in the search results.						

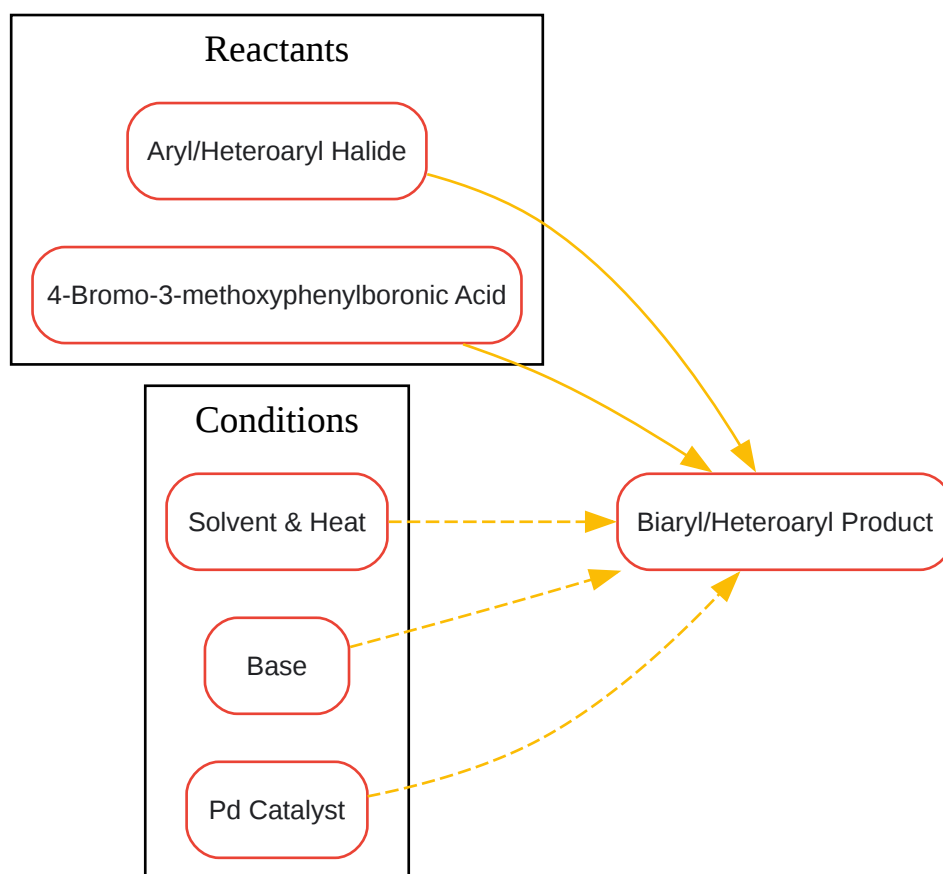
Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and key applications of **4-bromo-3-methoxyphenylboronic acid**.



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Caption: Synthetic pathway to **4-Bromo-3-methoxyphenylboronic Acid**.



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Conclusion

4-Bromo-3-methoxyphenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in forming carbon-carbon and, indirectly, carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecules with applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively incorporate this building block into their synthetic strategies. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the scope of its utility in the development of novel chemical entities.

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